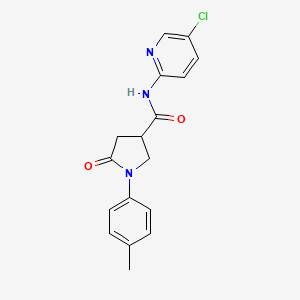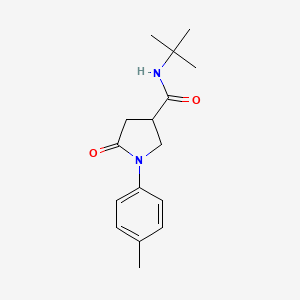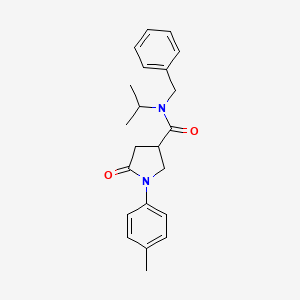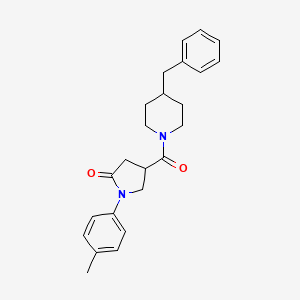
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide
Overview
Description
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide is a chemical compound with a complex structure that includes a pyridine ring, a pyrrolidine ring, and a phenyl group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide typically involves multiple steps, starting with the preparation of the pyridine and pyrrolidine intermediates. The reaction conditions often require the use of specific reagents and catalysts to ensure the correct formation of the desired product. Common synthetic routes include:
Formation of the Pyridine Intermediate: This step involves the chlorination of a pyridine derivative to introduce the chloro group at the 5-position.
Formation of the Pyrrolidine Intermediate: This step involves the synthesis of the pyrrolidine ring, which can be achieved through various methods such as cyclization reactions.
Coupling Reaction: The final step involves coupling the pyridine and pyrrolidine intermediates with the phenyl group to form the desired compound. This step often requires the use of coupling reagents and catalysts to facilitate the reaction.
Industrial Production Methods
Industrial production of this compound typically involves scaling up the synthetic routes described above. This may include optimizing reaction conditions, such as temperature, pressure, and reaction time, to maximize yield and purity. Additionally, industrial production may involve the use of continuous flow reactors and other advanced technologies to improve efficiency and reduce costs.
Chemical Reactions Analysis
Types of Reactions
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can undergo various types of chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form oxidized derivatives.
Reduction: Reduction reactions can be used to modify the functional groups present in the compound.
Substitution: The chloro group in the pyridine ring can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents and conditions used in these reactions include:
Oxidizing Agents: Such as potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reducing Agents: Such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Nucleophiles: Such as amines or thiols for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation reactions may produce oxidized derivatives with additional oxygen-containing functional groups, while substitution reactions may result in the replacement of the chloro group with other functional groups.
Scientific Research Applications
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide has a wide range of scientific research applications, including:
Chemistry: This compound is used as a building block in the synthesis of more complex molecules. Its unique structure makes it a valuable intermediate in organic synthesis.
Biology: In biological research, this compound is used to study the effects of specific functional groups on biological activity. It can be used as a probe to investigate the interactions between small molecules and biological targets.
Medicine: This compound has potential applications in medicinal chemistry, where it can be used to develop new drugs with specific biological activities. Its unique structure may allow for the design of molecules with improved efficacy and selectivity.
Industry: In industrial applications, this compound can be used as a precursor for the synthesis of various materials and chemicals. Its unique properties make it suitable for use in the production of specialty chemicals and advanced materials.
Mechanism of Action
The mechanism of action of N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide involves its interaction with specific molecular targets and pathways. The compound’s unique structure allows it to bind to specific receptors or enzymes, modulating their activity. The exact molecular targets and pathways involved depend on the specific application and context in which the compound is used. For example, in medicinal chemistry, the compound may interact with specific proteins or enzymes involved in disease pathways, leading to therapeutic effects.
Comparison with Similar Compounds
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide can be compared with other similar compounds to highlight its uniqueness. Similar compounds include:
N-(5-chloro-2-pyridinyl)-2-[(4-methylphenyl)sulfonyl]acetamide: This compound has a similar pyridine and phenyl structure but differs in the functional groups attached to the pyrrolidine ring.
N-(5-chloro-2-pyridinyl)-1-(4-methylphenyl)-3-pyrrolidinecarboxamide: This compound has a similar structure but lacks the oxo group in the pyrrolidine ring.
The uniqueness of this compound lies in its specific combination of functional groups and ring structures, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
N-(5-chloropyridin-2-yl)-1-(4-methylphenyl)-5-oxopyrrolidine-3-carboxamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H16ClN3O2/c1-11-2-5-14(6-3-11)21-10-12(8-16(21)22)17(23)20-15-7-4-13(18)9-19-15/h2-7,9,12H,8,10H2,1H3,(H,19,20,23) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IWWZICUARNUSIR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)N2CC(CC2=O)C(=O)NC3=NC=C(C=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H16ClN3O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
329.8 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![ethyl 1-{2-[(2-methoxyethyl)thio]benzoyl}-4-piperidinecarboxylate](/img/structure/B4152438.png)
![N-[(FURAN-2-YL)METHYL]-2-[(2-METHOXYETHYL)SULFANYL]BENZAMIDE](/img/structure/B4152443.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-methoxy-2-nitrophenyl)benzamide](/img/structure/B4152445.png)
![N-[3-(1H-imidazol-1-yl)propyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152453.png)
![N-(3-chloro-4-fluorophenyl)-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152461.png)
![1-{2-[(2-METHOXYETHYL)SULFANYL]BENZOYL}-1,2,3,4-TETRAHYDROQUINOLINE](/img/structure/B4152469.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(5-nitro-1,3-thiazol-2-yl)benzamide](/img/structure/B4152471.png)
![N-[4-(benzyloxy)phenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152473.png)
![ethyl 1-{2-[(2-methoxyethyl)thio]benzoyl}-3-piperidinecarboxylate](/img/structure/B4152485.png)
![2-[(2-methoxyethyl)sulfanyl]-N-(4-phenylbutan-2-yl)benzamide](/img/structure/B4152491.png)
![N-[5-(diethylsulfamoyl)-2-methoxyphenyl]-2-[(2-methoxyethyl)sulfanyl]benzamide](/img/structure/B4152494.png)



